molecular formula C14H12O2S B2945343 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone CAS No. 65085-80-5

1-[4-(Phenylsulfinyl)phenyl]-1-ethanone

Cat. No.: B2945343
CAS No.: 65085-80-5
M. Wt: 244.31
InChI Key: CROHGGUWSDCQOC-UHFFFAOYSA-N
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Description

1-[4-(Phenylsulfinyl)phenyl]-1-ethanone is an organic compound with the molecular formula C14H12O2S It is characterized by the presence of a phenylsulfinyl group attached to a phenyl ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone typically involves the oxidation of 1-[4-(Phenylthio)phenyl]-1-ethanone. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agent and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitrogen nucleophiles for sulfonamide formation

Major Products Formed:

    Oxidation: 1-[4-(Phenylsulfonyl)phenyl]-1-ethanone

    Reduction: 1-[4-(Phenylthio)phenyl]-1-ethanone

    Substitution: Various sulfonamide derivatives

Scientific Research Applications

1-[4-(Phenylsulfinyl)phenyl]-1-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfinyl group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme kinetics and protein function.

Comparison with Similar Compounds

  • 1-[4-(Phenylthio)phenyl]-1-ethanone
  • 1-[4-(Phenylsulfonyl)phenyl]-1-ethanone
  • 1-(Phenylsulfonyl)pyrrole

Comparison: 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone is unique due to the presence of the phenylsulfinyl group, which imparts distinct chemical reactivity compared to its thioether and sulfonyl analogs. The sulfinyl group offers a balance between the reactivity of the thioether and the stability of the sulfonyl group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-[4-(benzenesulfinyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-11(15)12-7-9-14(10-8-12)17(16)13-5-3-2-4-6-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROHGGUWSDCQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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